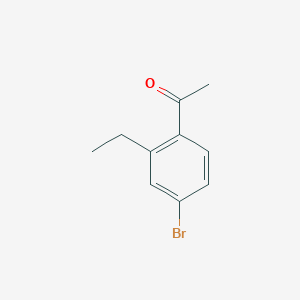

1-(4-Bromo-2-ethylphenyl)ethan-1-one

Description

1-(4-Bromo-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and an ethyl group on the phenyl ring.

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(4-bromo-2-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H11BrO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3H2,1-2H3 |

InChI Key |

PYAVBLILAUTLDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-2-ethylphenyl)ethan-1-one typically involves the bromination of 4-ethylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-2-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Bromo-2-ethylphenyl)ethan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the preparation of polymers and other advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Bromo-2-ethylphenyl)ethan-1-one can be compared with other similar compounds, such as:

1-(4-Bromophenyl)ethan-1-one: Lacks the ethyl group, which may affect its reactivity and applications.

1-(4-Ethylphenyl)ethan-1-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.

1-(4-Bromo-2-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior

Biological Activity

1-(4-Bromo-2-ethylphenyl)ethan-1-one, an organic compound with the molecular formula C10H11BrO and a molecular weight of approximately 227.1 g/mol, has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position and an ethyl group at the ortho position relative to the carbonyl group on a phenyl ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| Functional Groups | Ketone, Bromine |

Research indicates that 1-(4-Bromo-2-ethylphenyl)ethan-1-one interacts with specific enzymes, potentially inhibiting their activity. The presence of bromine and the carbonyl group facilitates hydrogen bonding and other non-covalent interactions that are crucial for binding to biological targets. This interaction is significant in understanding its role in various biochemical pathways, particularly in cancer research where enzyme inhibition can lead to therapeutic benefits.

Enzyme Inhibition

Studies have demonstrated that 1-(4-Bromo-2-ethylphenyl)ethan-1-one exhibits enzyme inhibitory properties. For instance, it has been shown to inhibit enzymes involved in cancer progression. The specific mechanism often involves the formation of a stable complex between the compound and the enzyme, leading to reduced enzymatic activity.

Study 1: Enzyme Inhibition in Cancer Research

A focused study explored the structure–activity relationship (SAR) of compounds similar to 1-(4-Bromo-2-ethylphenyl)ethan-1-one. The findings highlighted that modifications in substituents significantly affect enzyme selectivity and potency. The study concluded that compounds with similar structural motifs could be optimized for enhanced biological activity against specific cancer-related enzymes .

Study 2: Antimicrobial Activity Evaluation

In a comparative analysis involving various compounds, researchers evaluated the antimicrobial efficacy of structurally related phenyl ethanones. The results indicated that certain derivatives exhibited moderate to good antimicrobial activity, suggesting that 1-(4-Bromo-2-ethylphenyl)ethan-1-one may also possess similar properties .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 1-(4-Bromo-2-ethylphenyl)ethan-1-one and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.